2-Methylbenzaldehyde phenylhydrazone
Description
2-Methylbenzaldehyde phenylhydrazone (CAS: N/A; molecular formula: C₁₄H₁₄N₂) is a hydrazone derivative synthesized via the condensation of 2-methylbenzaldehyde (o-tolualdehyde) with phenylhydrazine. Its crystal structure has been characterized as monoclinic with the space group P-1, featuring a planar hydrazone moiety (N–N=C–C) and a dihedral angle of 6.90° between the aromatic rings .
Properties
CAS No. |
59473-50-6 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C14H14N2/c1-12-7-5-6-8-13(12)11-15-16-14-9-3-2-4-10-14/h2-11,16H,1H3/b15-11+ |
InChI Key |
UHDNVXKNEGVXBE-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbenzaldehyde phenylhydrazone typically involves the condensation reaction between 2-methylbenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Methylbenzaldehyde+Phenylhydrazine→2-Methylbenzaldehyde phenylhydrazone+Water
Industrial Production Methods: The use of continuous flow reactors and automated synthesis systems can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde and phenylhydrazine.
Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve electrophilic reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of azines or other oxidized products.
Reduction: Regeneration of 2-methylbenzaldehyde and phenylhydrazine.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
2-Methylbenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other hydrazone derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylbenzaldehyde phenylhydrazone involves the formation of a stable hydrazone linkage, which can interact with various molecular targets. The compound can undergo homolysis of the N-N and C-N bonds, leading to the formation of free radicals. These radicals can participate in further chemical reactions, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Phenylhydrazones
Key Observations :
- Steric Effects : The 2-methyl group in 2-methylbenzaldehyde PHZ introduces steric hindrance, reducing planarity compared to 4-methoxy derivatives .
- Crystallography : Unlike 2-nitrobenzaldehyde PHZ (P21/c), 2-methylbenzaldehyde PHZ crystallizes in the P-1 space group, indicating distinct packing arrangements .
- Synthesis : Most phenylhydrazones are synthesized via condensation under reflux, but microwave methods improve yields for electron-rich aldehydes (e.g., salicylaldehyde) .
Table 2: Antifungal and Antioxidant Activities
Key Observations :
- Antifungal Activity : 2-Methylbenzaldehyde PHZ lacks reported antifungal efficacy, whereas benzimidazole and carbonic acid ester derivatives show potent activity (EC₅₀ < 2 µg/mL) due to electron-withdrawing substituents .
- Antioxidant Activity : Salicylaldehyde PHZ derivatives outperform 2-methylbenzaldehyde analogs, as hydroxyl groups enhance radical stabilization .
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